1,2,3,4,6,9-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which consists of organic compounds characterized by multiple chlorine atoms attached to a dibenzofuran structure. This compound is primarily studied for its environmental impact and toxicological properties. It is not typically produced intentionally but rather as a by-product in various industrial processes involving chlorinated compounds .
The compound is classified under the Chemical Abstracts Service Registry Number 91538-83-9. It belongs to a group of persistent organic pollutants that are of significant concern due to their toxicity and potential for bioaccumulation in the environment. The synthesis of this compound often occurs inadvertently during the production of other chlorinated chemicals, such as polychlorinated biphenyls .
1,2,3,4,6,9-Hexachlorodibenzofuran is synthesized through chlorination processes that involve dibenzofuran as a precursor. The chlorination typically requires controlled conditions using chlorine gas or other chlorinating agents. Key factors influencing the synthesis include:
Due to its toxic nature, industrial production of this compound is limited. It can be isolated from industrial waste using advanced analytical techniques such as high-resolution gas chromatography and high-resolution mass spectrometry.
The molecular formula for 1,2,3,4,6,9-Hexachlorodibenzofuran is , indicating that it contains twelve carbon atoms, two hydrogen atoms, six chlorine atoms, and one oxygen atom. The structure features a dibenzofuran core with chlorine substituents at specific positions.
The arrangement of chlorine atoms around the dibenzofuran ring significantly influences its chemical behavior and biological activity .
1,2,3,4,6,9-Hexachlorodibenzofuran can undergo various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used .
1,2,3,4,6,9-Hexachlorodibenzofuran acts as a ligand-activated transcriptional activator. Its mechanism involves binding to specific receptors in biological systems:
Research indicates that exposure to this compound can disrupt normal cellular functions due to its interaction with these receptors .
The physical properties of 1,2,3,4,6,9-Hexachlorodibenzofuran include:
Chemical properties include its stability under certain conditions but potential reactivity during oxidation or reduction processes.
Relevant data indicate that this compound is persistent in the environment and poses risks due to its toxicological effects on living organisms .
1,2,3,4,6,9-Hexachlorodibenzofuran is primarily utilized in scientific research focused on:
This compound serves as a model for studying the behavior of similar toxic substances in ecological contexts .
The congener-specific analysis of 1,2,3,4,6,9-hexachlorodibenzofuran (HxCDF) requires GC/ID-HRMS with optimized separation conditions to resolve co-eluting isomers. This compound (CAS 910107-86-7) is quantified using its carbon-13 labeled analogue ($^{13}\text{C}{12}$-HxCDF), which serves as an internal standard for isotope dilution. The labeled compound has a molecular weight of 386.77 g/mol and is typically supplied at 50 µg/mL in nonane matrix [1]. GC parameters must achieve baseline separation of positional isomers like 1,2,3,4,6,9-HxCDF from 2,3,4,6,7,8-HxCDF (CAS 60851-34-5), which differ only in chlorine substitution patterns but share identical molecular formulas (C${12}$H$2$Cl$6$O) and nominal masses [8]. Method 1613 calibration standards specify concentrations of 200 ng/mL for hexachlorinated dibenzofurans, requiring mass resolution >10,000 to distinguish $^{12}\text{C}{12}$ and $^{13}\text{C}{12}$ isotopes in complex matrices [7].
Table 1: Key Isomers of Hexachlorodibenzofuran
IUPAC Name | Common Abbreviation | CAS Number | Chlorine Substitution Pattern |
---|---|---|---|
1,2,3,4,6,9-Hexachlorodibenzofuran | 1,2,3,4,6,9-HxCDF | 910107-86-7 | 1,2,3,4,6,9 |
2,3,4,6,7,8-Hexachlorodibenzofuran | 2,3,4,6,7,8-HxCDF | 60851-34-5 | 2,3,4,6,7,8 |
1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,8-HxCDF | 55684-94-1 | 1,2,3,4,7,8 |
1,2,3,6,7,8-Hexachlorodibenzofuran | 1,2,3,6,7,8-HxCDF | 57117-44-9 | 1,2,3,6,7,8 |
Positional isomers of HxCDFs exhibit nearly identical electron ionization mass spectra, making differentiation solely by MS impossible. For 1,2,3,4,6,9-HxCDF, the primary challenge lies in chromatographic separation from 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF due to similar retention behaviors on standard 5% phenyl polysiloxane columns [7]. The chlorine arrangement at positions 6,9 creates distinct dipole moments that affect interactions with stationary phases, necessitating temperature-programmed runs exceeding 60 minutes. Isomer-specific quantification requires verification through two orthogonal GC columns (e.g., DB-5 and SP-2331), as co-elution on a single column may cause false positives at trace levels (<0.1 pg/g) in environmental samples [3] [5]. Mass spectral interpretation must monitor molecular ion clusters at m/z 374–380 for native compounds and 386–392 for $^{13}\text{C}_{12}$-labeled analogues, with exact mass measurement of [M]$^+$ at 373.8639 ± 0.001 u for confident identification [1] [8].
The NHANES biomonitoring program employs Westgard multirule QC protocols for analyzing 1,2,3,4,6,9-HxCDF in human serum. Laboratories must analyze control pools with each batch, evaluating accuracy through % recovery of $^{13}\text{C}_{12}$-internal standards (target: 70–130%) and precision via relative standard deviations (<15% for replicates). Westgard rules flag analytical runs when: 1) QC results exceed ±2SD (warning limit), or 2) exceed ±3SD (rejection limit), or 3) exhibit a 10% drift in internal standard response over sequential runs [6]. This framework ensures data defensibility given the compound's detection limits of 0.01–0.5 pg/g serum in population studies. Continuous competency assessments include blind split samples and annual retraining to maintain technical precision in ultra-trace analysis [6].
Since 1,2,3,4,6,9-HxCDF partitions into lipid compartments, serum concentrations require normalization to total lipid content to enable cross-population comparisons. The formula for lipid-adjusted values is:$$ \text{Concentration}{\text{lipid}} = \frac{\text{Concentration}{\text{whole weight}}} {\text{Total lipids (g/g serum)}} $$Total lipids are calculated from enzymatically measured triglycerides, total cholesterol, and phospholipids. NHANES data show lipid-normalized detection limits for HxCDFs range from 0.5–5 pg/g lipid due to biological variability in lipid profiles [6]. This normalization corrects for physiological differences in serum lipid content, which can vary 3-fold across individuals. For example, a measurement of 1.2 pg/g whole-weight HxCDF in serum with 0.6 g lipids/L becomes 2.0 pg/g lipid, enabling accurate comparison with other studies reporting lipid-normalized values [3] [6].
Multi-step solid-phase extraction (SPE) is essential for isolating 1,2,3,4,6,9-HxCDF from interfering compounds in lipid-rich matrices. Serum samples undergo enzymatic hydrolysis followed by sequential SPE on: 1) C18 beds for hydrophobic partitioning, 2) acidic silica for lipid removal, and 3) activated carbon columns for planar compound selection [6]. The carbon column retains HxCDFs via π-π interactions while allowing non-planar interferents to elute. Recovery rates for $^{13}\text{C}_{12}$-1,2,3,4,6,9-HxCDF during this process must exceed 85% to validate the cleanup, as lower recoveries indicate incomplete removal of chlorinated paraffins or polychlorinated diphenyl ethers that co-extract with target analytes [3]. Final extracts in nonane are concentrated to 20 µL for GC/ID-HRMS, achieving pre-concentration factors >10,000× to detect sub-pg/g levels [1] [7].
Weighted pooled-sample designs overcome sensitivity limitations in population studies of rare congeners like 1,2,3,4,6,9-HxCDF. NHANES combines 8 individual serum samples into pools within 48 demographic strata defined by age, gender, and race/ethnicity. Crucially, samples are pooled based on weighting factors proportional to their sampling weights, with volume ratios adjusted to satisfy:$$ \frac{Vi}{Vj} = \frac{Wi}{Wj} $$where $W_i$ is the sampling weight of individual i. This approach maintains population representativeness while aggregating sufficient mass for reliable detection. For 1,2,3,4,6,9-HxCDF with typical serum levels <0.05 pg/g, pooling reduces the effective detection limit from 0.5 pg/g (individual analysis) to 0.06 pg/g, enabling quantification in general populations. The summed sampling weights (WTBSMSMA) are statistically adjusted to account for unused samples, preserving the unbiased estimation of population percentiles [6].
Table 2: NHANES Pooled-Sample Design for HxCDF Analysis
Demographic Stratification | Samples per Pool | Pools per Stratum | Detection Sensitivity Gain |
---|---|---|---|
Race/ethnicity × Gender × Age (48 strata) | 8 | 2–12 | 2.8× |
Volume adjustment by sampling weight | Variable | — | Prevents pooling bias |
Post-pooling weight adjustment | WTBSMSMA variable | — | Compensates for unused samples |
Minimum required sample volume | 1.0 mL serum | — | Enables multi-congener analysis |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7